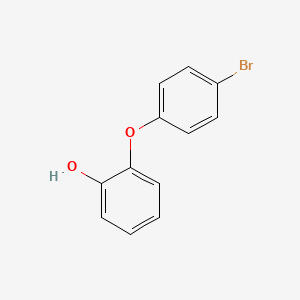

2-(4-Bromophenoxy)phenol

描述

Contextualizing Aryl Ether Compounds in Organic Synthesis and Materials Science

Aryl ethers are a class of organic compounds that feature an ether linkage between two aromatic groups. uomus.edu.iq This structural unit is found in a wide array of natural products and commercially important synthetic molecules. beilstein-journals.orgsioc-journal.cn In the realm of organic synthesis, the formation of the aryl ether bond is a key transformation, with methods such as the Ullmann condensation and the Buchwald-Hartwig amination being prominent examples of reactions developed for this purpose. beilstein-journals.orgrsc.orgwikipedia.org The Ullmann reaction, traditionally involving copper catalysis at high temperatures, has been refined over the years to proceed under milder conditions through the use of various ligands. beilstein-journals.orgnih.govorganic-chemistry.org The palladium-catalyzed Buchwald-Hartwig reaction offers an alternative and often more versatile method for C-O bond formation. rsc.orgwikipedia.org

In materials science, aryl ether linkages form the backbone of high-performance polymers like Poly(phenylene oxide) (PPO). ontosight.aitaminkalatak.comwikipedia.org PPO, also known as polyphenylene ether (PPE), is a thermoplastic known for its high-temperature resistance, dimensional stability, and excellent electrical insulating properties. taminkalatak.comwikipedia.org These polymers are often blended with other materials like polystyrene to improve their processability. wikipedia.orgazom.com The properties of PPO, such as a high glass transition temperature (around 215 °C) and low moisture absorption, make it suitable for applications in electronics, automotive parts, and medical instruments. ontosight.aitaminkalatak.comwikipedia.orgazom.com

Significance of Brominated Phenoxy Structures in Chemical Innovation

The incorporation of bromine atoms into phenoxy structures imparts unique properties that are leveraged in various applications. Brominated compounds, particularly brominated flame retardants (BFRs), are widely used to reduce the flammability of combustible materials. wikipedia.orglevitex.com These compounds act in the gas phase during combustion by releasing bromine radicals, which interrupt the radical chain reactions of the fire. levitex.commst.dk This inhibitory effect on combustion chemistry is crucial for enhancing the fire safety of a wide range of products, including electronics, textiles, and furniture. wikipedia.orglevitex.com

The presence of a bromine atom on a phenoxy ring can also influence the compound's biological activity. ui.ac.idontosight.ainih.gov For instance, the bromine substituent can enhance the lipophilicity of a molecule, potentially affecting its ability to cross biological membranes. Furthermore, the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. thieme-connect.de

Scope and Objectives of Research on 2-(4-Bromophenoxy)phenol

Research on this compound is primarily driven by its potential as a building block in the synthesis of more complex molecules. The presence of both a hydroxyl group and a bromo-substituted aryl ether moiety makes it a versatile intermediate. sigmaaldrich.com Investigations into this compound would likely focus on its reactivity in various chemical transformations, such as further etherification, or its use in coupling reactions to create larger, more functionalized structures. The physical and chemical properties of this compound, such as its melting point, solubility, and spectral characteristics, are fundamental to its application in synthetic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉BrO₂ sigmaaldrich.com |

| CAS Number | 300560-92-3 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Functional Groups | Bromo, Phenol (B47542), Ether sigmaaldrich.com |

| InChI Key | UQFWSQYFSQVZCT-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

分子式 |

C12H9BrO2 |

|---|---|

分子量 |

265.1 g/mol |

IUPAC 名称 |

2-(4-bromophenoxy)phenol |

InChI |

InChI=1S/C12H9BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H |

InChI 键 |

UQFWSQYFSQVZCT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)Br |

产品来源 |

United States |

Synthetic Methodologies for 2 4 Bromophenoxy Phenol and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 2-(4-Bromophenoxy)phenol, the most logical disconnection is at the ether linkage (C-O bond), which is the central structural feature of this diaryl ether.

This primary disconnection leads to two main precursor pairs:

Disconnection A: This involves breaking the bond between the oxygen and the brominated phenyl ring. This suggests a reaction between a catechol derivative (like 2-halophenol or guaiacol) and 4-bromophenol (B116583).

Disconnection B: This involves cleaving the bond between the oxygen and the phenolic ring. This points to a synthesis starting from catechol (1,2-dihydroxybenzene) and a 4-bromo-substituted aryl halide, such as 1-bromo-4-halobenzene.

The Ullmann condensation and related cross-coupling reactions are the most common forward synthetic routes corresponding to these disconnections, typically involving the coupling of a phenol (B47542) with an aryl halide.

Direct Synthesis Routes for this compound

The direct formation of the diaryl ether bond is the most straightforward approach to synthesizing this compound.

The Williamson ether synthesis is a classical method for forming ethers via the reaction of an alkoxide (or phenoxide) with a primary alkyl or aryl halide. byjus.com In this context, the sodium or potassium salt of 4-bromophenol could act as the nucleophile, attacking an activated 2-substituted phenol, such as 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent diazotization to yield the hydroxyl group. However, direct SNAr (Nucleophilic Aromatic Substitution) reactions on unactivated aryl halides are generally difficult. A more common approach is the metal-catalyzed coupling of the two aryl fragments.

The most prevalent method for synthesizing diaryl ethers is the Ullmann condensation. rsc.orgresearchgate.net This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. beilstein-journals.orgtandfonline.com The classical Ullmann reaction required harsh conditions, such as high temperatures (often around 200°C) and stoichiometric amounts of copper powder. rsc.orgbeilstein-journals.org

Modern advancements have led to milder reaction conditions through the use of copper(I) salts and the addition of ligands. These ligands form soluble complexes with the copper catalyst, enhancing its reactivity and allowing the reaction to proceed at lower temperatures (80-120°C) with only catalytic amounts of copper. researchgate.nettandfonline.com A variety of N,N-, N,O-, and O,O-bidentate ligands have been shown to be effective. beilstein-journals.orgtandfonline.com

For the synthesis of this compound, this would typically involve the reaction of catechol (or a protected derivative) with 1,4-dibromobenzene (B42075) or the coupling of 2-bromophenol (B46759) with 4-bromophenol in the presence of a copper catalyst and a base. The choice of base, solvent, and ligand is critical for achieving a high yield. researchgate.netacs.org

Table 1: Examples of Catalytic Systems for Ullmann Diaryl Ether Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | (±)-diol L3 | K₃PO₄ | Dioxane | 100 | acs.org |

| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | beilstein-journals.org |

| Cu₂O | Chxn-Py-Al | Cs₂CO₃ | MeCN | 82 | researchgate.net |

This table presents generalized conditions from the literature for diaryl ether synthesis and is illustrative of potential conditions for synthesizing the target compound.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. orientjchem.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comthieme-connect.com This technique has been successfully applied to nucleophilic aromatic substitution and metal-catalyzed coupling reactions for the synthesis of phenols and their derivatives. tandfonline.comshd-pub.org.rs

In the context of synthesizing this compound, microwave assistance could be applied to the copper-catalyzed Ullmann coupling. This would likely involve heating a mixture of the appropriate phenol, aryl halide, copper catalyst, ligand, and base in a sealed vessel under microwave irradiation. This approach offers a more efficient and environmentally friendly alternative to conventional heating methods. orientjchem.orgtandfonline.com For instance, a method for the hydroxylation of activated aryl halides using microwave irradiation in an aqueous solution without a metal catalyst has been reported, showcasing a green chemistry approach. tandfonline.com

Synthesis of Advanced Derivatives Incorporating the 2-(4-Bromophenoxy) Moiety

The this compound scaffold can be used as a starting material for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. ajchem-a.comresearchgate.net Schiff bases containing phenolic and bromophenyl groups are of significant interest. bohrium.comresearchgate.net

To synthesize a Schiff base derivative of this compound, a two-step process is generally required:

Functionalization: The this compound core must first be functionalized with either an aldehyde or an amine group. For example, an aldehyde group can be introduced ortho to the phenolic hydroxyl via a formylation reaction (e.g., the Duff or Reimer-Tiemann reaction) to produce a 2-(4-bromophenoxy)salicylaldehyde intermediate.

Condensation: The resulting aldehyde can then be condensed with a variety of primary amines (anilines, alkylamines, etc.) to form the target Schiff base. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. bohrium.commdpi.com

For example, reacting a hypothetical 2-(4-bromophenoxy)salicylaldehyde with 4-bromoaniline (B143363) would yield a symmetric Schiff base containing two bromophenyl units. Alternatively, reacting it with other substituted anilines or amines would generate a diverse library of derivatives. ajchem-a.commdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromophenol |

| Catechol (1,2-dihydroxybenzene) |

| Guaiacol |

| 2-Halophenol |

| 1-Bromo-4-halobenzene |

| 1,4-Dibromobenzene |

| 2-Bromophenol |

| 2-Fluoronitrobenzene |

| N,N-dimethylglycine |

| 2-(4-bromophenoxy)salicylaldehyde |

Integration into Heterocyclic Scaffolds

The this compound framework serves as a valuable precursor for the synthesis of various heterocyclic structures. Both the diaryl ether core and the constituent bromophenyl and phenol rings can participate in cyclization reactions to yield complex, fused ring systems.

One of the most direct applications is the synthesis of dibenzofurans . This is achieved through intramolecular cyclization of the diaryl ether. A practical method involves a palladium-catalyzed, phenol-directed C-H activation followed by C-O cyclization, using air as the oxidant. nih.gov In this process, the C-O reductive elimination, rather than C-H activation, has been identified as the turnover-limiting step. nih.gov This approach is noted for its tolerance of various functional groups, making it a complementary technique to other methods for synthesizing substituted dibenzofurans. nih.gov Another efficient, one-pot procedure for creating dibenzofurans and related benzofuropyridines utilizes a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr) reaction starting from 2-bromophenyl acetates and fluoroarenes. researchgate.netnih.gov

The 4-bromophenyl moiety, a key component of this compound, is also a common building block for a variety of other heterocyclic systems. For instance, quinoline derivatives can be synthesized using the Pfitzinger reaction. This involves reacting isatin (B1672199) with a ketone, such as 4-bromoacetophenone, in basic conditions to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.govacs.org This acid can then be converted into various carbohydrazide (B1668358) derivatives, which are key intermediates for further heterocyclic synthesis. nih.govacs.org

Similarly, the bromophenyl group can be incorporated into thiazole (B1198619) rings . A series of 2-(4-bromophenyl)-4-phenylthiazole compounds were synthesized through a two-step process that begins with the α-bromination of a substituted acetophenone, followed by a reaction with 4-bromobenzothiamide. researchgate.net Thiazole-based scaffolds are significant in medicinal chemistry, and various synthetic strategies leverage phenacyl bromide and its derivatives to construct these rings. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from this compound Analogues This table is interactive. Click on headers to sort.

| Heterocyclic System | Key Precursor(s) | Synthetic Method |

|---|---|---|

| Dibenzofuran | 2-Aryloxyphenol | Palladium-catalyzed C-H activation/C-O cyclization nih.govresearchgate.net |

| Dibenzofuran | 2-Bromophenyl acetate (B1210297), Fluoroarene | Metalation/Negishi Cross-Coupling/SNAr Sequence researchgate.netnih.gov |

| Quinoline | 4-Bromoacetophenone, Isatin | Pfitzinger Reaction nih.govacs.org |

| Thiazole | 2-Bromo-1-(4-bromophenyl)ethan-1-one, Thioamide | Hantzsch Thiazole Synthesis variant researchgate.net |

| Triazolo-thiadiazine | 4-Amino-1,2,4-triazole-3-thione, 4-Bromophenacyl bromide | Condensation/Cyclization researchgate.net |

Formation of Polybrominated Diphenyl Ethers

This compound is a member of the diphenyl ether family, which includes the widely studied polybrominated diphenyl ethers (PBDEs). The synthesis of higher-brominated analogues from simpler bromophenol precursors is a key area of research, with both natural and laboratory-based methods being explored.

Enzymatic catalysis provides a pathway for the formation of hydroxylated PBDEs (HO-PBDEs). Bromoperoxidase (BPO), an enzyme isolated from marine algae like Corallina officinalis, can catalyze the dimerization of bromophenols such as 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP). acs.orgnih.gov The reaction proceeds through the generation of bromophenoxy radicals, which then couple to form the diphenyl ether linkage. nih.govresearchgate.net For example, the reaction with 2,4-DBP can yield products tentatively identified as 2′-HO-BDE-121 and 4′-HO-BDE-121. acs.orgnih.gov The process is pH-dependent, with higher yields observed at pH 6.5. nih.gov Laccase enzymes have also been shown to facilitate similar oxidative coupling of bromophenols. researchgate.net

These enzymatic processes highlight a natural route for the formation of complex PBDEs from simpler phenolic precursors. In addition to enzymatic synthesis, more highly substituted bromodiphenyl ethers have been isolated from natural sources. For example, 3-bromo-2-(4-bromophenoxy)phenol and 3,5-dibromo-2-(4-bromophenoxy)phenol (B14336411) were isolated from the marine sponge Dysidea herbacea. nio.res.in The synthesis of specific PBDE congeners in the laboratory can also be achieved through methods like the Ullmann condensation, which couples an aryl halide with a phenol in the presence of a copper catalyst, followed by subsequent bromination steps. nio.res.inwikipedia.org

Table 2: Formation of Representative Polybrominated Diphenyl Ethers (PBDEs) This table is interactive. Click on headers to sort.

| Resulting Compound Class | Precursor(s) | Method/Catalyst | Key Finding |

|---|---|---|---|

| Hydroxylated penta-BDEs | 2,4-Dibromophenol (2,4-DBP) | Bromoperoxidase (BPO) | BPO catalyzes the conversion of 2,4-DBP to HO-PBDEs via bromophenoxy radical coupling. acs.orgnih.gov |

| Hydroxylated penta-BDEs | 2,4,6-Tribromophenol (2,4,6-TBP) | Bromoperoxidase (BPO) | The presence of bromide ions favors the conversion, which is pH-dependent. nih.gov |

| Hydroxylated PBDEs | 2,4-DBP, 2,4,6-TBP | Laccase | Laccase also catalyzes the oxidation of bromophenols to form HO-PBDEs. researchgate.net |

| Di- and Tri-brominated diphenyl ethers | Unknown biosynthetic precursors | Isolation from nature | 3,5-Dibromo-2-(4-bromophenoxy)phenol was isolated from the sponge Dysidea herbacea. nio.res.in |

Derivatization for Specific Functional Group Introduction

Derivatization involves the chemical modification of a compound to introduce new functional groups, thereby altering its physicochemical properties. researchgate.net For this compound, the primary sites for such modifications are the phenolic hydroxyl group and the bromine atom on the adjacent ring. pressbooks.pub

Common derivatization reactions for the phenolic hydroxyl group include acetylation and methylation . Acetylation is often performed using reagents like acetic anhydride, sometimes with a catalyst, to convert the hydroxyl group (-OH) into an acetate ester (-OCOCH₃). mdpi.com This modification can be useful for protecting the hydroxyl group during subsequent synthetic steps or for structure-activity relationship studies. Similarly, methylation converts the phenol to a methoxy (B1213986) group (-OCH₃), typically using a methylating agent. These reactions have been successfully applied to complex, naturally occurring PBDEs that share the same core structure. mdpi.com

The carboxylic acid group of an analogue like 2-(2-benzoyl-4-bromophenoxy)acetic acid can undergo esterification by reacting with an alcohol to form the corresponding ester. smolecule.com Furthermore, the bromine atom on the aromatic ring can potentially be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups, although this often requires specific activating groups on the ring or specialized catalytic systems. smolecule.com Another derivatization route involves converting the phenoxy moiety into an acetimidamide group, resulting in compounds like 2-(4-bromophenoxy)acetimidamide. chemscene.com

Table 3: Examples of Derivatization Reactions for this compound and Analogues This table is interactive. Click on headers to sort.

| Derivatization Type | Reagent(s) | Functional Group Modified | Resulting Functional Group |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Phenolic Hydroxyl (-OH) | Acetate Ester (-OCOCH₃) mdpi.com |

| Methylation | Methylating Agent | Phenolic Hydroxyl (-OH) | Methoxy Ether (-OCH₃) mdpi.com |

| Esterification | Alcohol | Carboxylic Acid (-COOH) | Ester (-COOR) smolecule.com |

| Amidation | Amine | Carboxylic Acid (-COOH) | Amide (-CONH₂) mdpi.com |

| Imidamide Formation | N/A (multi-step synthesis) | Phenoxyacetic acid | Acetimidamide (-C(=N)N) chemscene.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H and ¹³C NMR Analyses for Structural Confirmation

A ¹H NMR spectrum for 2-(4-Bromophenoxy)phenol would be expected to show a complex pattern of signals in the aromatic region, corresponding to the distinct protons on the two phenyl rings. The integration of these signals would confirm the number of protons in each environment. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including those directly bonded to oxygen, bromine, and the hydroxyl group. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the molecular structure. These experiments would establish correlations between neighboring protons (COSY) and between protons and their directly attached or more distant carbon atoms (HSQC and HMBC), confirming the ether linkage between the two aromatic rings and the relative positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-O-C stretching of the diaryl ether linkage and C-Br stretching would also be anticipated, along with the characteristic peaks of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption maxima corresponding to π-π* transitions within the aromatic rings. The exact wavelengths of these absorptions would be influenced by the presence of the hydroxyl, bromo, and phenoxy substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. A high-resolution mass spectrum of this compound would confirm its exact molecular formula (C₁₂H₉BrO₂). The fragmentation pattern would likely show characteristic losses of the bromine atom, the hydroxyl group, and cleavage of the ether bond, aiding in the structural confirmation. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings. This information is fundamental to understanding the molecule's physical properties and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal anton-paar.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could determine its crystal system, space group, and unit cell dimensions. This data is crucial for elucidating the exact molecular conformation and the packing of molecules in the solid state.

A hypothetical data table summarizing the crystallographic parameters for this compound is presented below. It is important to note that this data is illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C12H9BrO2 |

| Formula weight | 265.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Calculated density (g/cm³) | - |

| Absorption coefficient (mm⁻¹) | - |

| F(000) | - |

Analysis of Intermolecular Interactions

The stability of a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated, including hydrogen bonding, π-π stacking, and C-H···X (where X is an electronegative atom) interactions. A detailed analysis of the crystal structure would reveal the specific geometries and contributions of these forces.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group in the molecule makes it a prime candidate for forming hydrogen bonds docbrown.info. It is expected that the phenolic hydrogen would act as a hydrogen bond donor to an oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks within the crystal researchgate.netnih.gov.

π-π Stacking: The two aromatic rings in this compound could engage in π-π stacking interactions researchgate.netmdpi.com. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are crucial for the packing of many aromatic compounds scirp.orgresearchgate.net. The geometry of these interactions can vary, including face-to-face and offset arrangements.

C-H···X Interactions: Weaker C-H···O and C-H···Br hydrogen bonds are also likely to be present, further stabilizing the crystal structure ias.ac.in. The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen and bromine atoms of adjacent molecules.

A hypothetical summary of potential intermolecular interactions in the crystal structure of this compound is provided in the table below. The donor (D), hydrogen (H), and acceptor (A) atoms are specified, along with the typical distances and angles for such interactions.

| Interaction Type | D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

|---|---|---|---|---|---|

| Hydrogen Bonding | O–H···O | - | - | - | - |

| π-π Stacking | Cg···Cg | Centroid-centroid distance (Å): - | - | ||

| C-H···X Interactions | C–H···O | - | - | - | - |

| C–H···Br | - | - | - | - |

*Cg refers to the centroid of an aromatic ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For derivatives of 2-(4-Bromophenoxy)phenol, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , DFT calculations have been instrumental. nih.govresearchgate.net These studies confirm the molecular geometry and provide insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of these orbitals are critical as they determine the molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) were performed to determine these energies. researchgate.net The molecular electrostatic potential (MEP) map is another product of DFT calculations, which visualizes the charge distribution and helps identify sites prone to electrophilic and nucleophilic attack. researchgate.net

| DFT Parameter | Significance | Compound Studied |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide researchgate.net |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic (negative) and electrophilic (positive) regions. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the electronic excited states of molecules. acs.org This technique is widely used to calculate properties such as UV-Vis absorption spectra, emission wavelengths, and oscillator strengths, which are fundamental to understanding a molecule's photochemical behavior. acs.orgrsc.org TD-DFT can accurately predict electronic transitions, for instance, the Q and B bands in phthalocyanine (B1677752) isomers, which correspond to HOMO-LUMO and other orbital transitions. scielo.org.za The method allows for the determination of decay pathways in excited states, including fluorescence and phosphorescence. acs.org

While TD-DFT is a powerful tool for elucidating the properties of excited states, specific TD-DFT studies for this compound or its immediate derivatives were not found in the surveyed literature. Such an analysis would be valuable for understanding its photostability and potential applications in materials science.

Conceptual DFT for Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of chemical species using a set of descriptors derived from the fundamental principles of density functional theory. nih.govmdpi.com These global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. researchgate.net They offer quantitative insights into the stability and reactivity of a molecule. nih.gov

For instance, hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. researchgate.net The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. Based on the DFT calculations for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , these descriptors can be determined to predict its reactive behavior. researchgate.net

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the tendency of electrons to escape from the system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are valuable for conformational analysis and for assessing the stability of molecular complexes. For example, MD simulations performed on a thiazole (B1198619) derivative containing a bromophenyl group confirmed the structural stability of the ligand-receptor complex over a 100 ns simulation. researchgate.net Similarly, studies on phenylhydrazono phenoxyquinolines have utilized MD simulations to indicate stable binding of compounds within a receptor. nih.govacs.org

While specific MD simulation data for this compound is not detailed in the provided research, this technique would be highly relevant for exploring its conformational flexibility, particularly the rotation around the ether linkage, and for understanding its dynamic behavior in different environments.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is heavily used in drug design to understand how a ligand might bind to a protein's active site.

A key study involving a derivative, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , performed molecular docking to investigate its potential as an anti-cancer agent by targeting the Matrix Metalloproteinase-2 (MMP-2) receptor. researchgate.net The results highlighted specific hydrogen bond interactions between the ligand and amino acid residues in the active site of MMP-2, specifically with GLU121 and LEU83. researchgate.net Such studies are crucial for rational drug design and for predicting the biological activity of novel compounds. nih.gov

| Compound | Protein Target | Key Interacting Residues | Significance |

|---|---|---|---|

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | MMP-2 (PDB ID: 1hov) | GLU121, LEU83 | Identifies the compound as a potential inhibitor of MMP-2, relevant for anti-cancer research. researchgate.netresearchgate.net |

| Thiazole–pyrazole derivatives with a bromophenyl group | VEGFR-2 Kinase | Not specified | Provides insights for designing candidates for breast cancer treatment. researchgate.net |

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govscirp.org For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , this analysis was used to compute the various close contacts that stabilize its crystal structure. nih.govresearchgate.net The study identified significant intermolecular interactions, including N-H···O and N-H···Cg (pi-ring) interactions, which are crucial for the molecular packing. nih.govresearchgate.net

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. researchgate.net Furthermore, 3D energy framework analysis was performed using the HF/3-21G energy model to quantify the interaction energies between molecular pairs in the crystal, helping to identify the dominant forces in the crystal packing. nih.govresearchgate.net For other brominated compounds, Hirshfeld analysis has shown that interactions involving the bromine atom, such as Br⋯H and Br⋯N contacts, can also play a significant role in the crystal packing. nih.govnih.gov

| Interaction Type | Description | Compound Studied |

|---|---|---|

| N-H···O | Conventional hydrogen bond stabilizing the crystal lattice. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide nih.govresearchgate.net |

| N-H···Cg | Hydrogen bond to a pi-system, contributing to crystal stability. | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide nih.govresearchgate.net |

| H···H | Van der Waals interactions, often representing a large percentage of the surface contacts. | General observation in Hirshfeld analyses. scirp.orgscirp.org |

| Br···H / H···Br | Halogen bonding interactions involving the bromine atom. | Observed in other bromophenyl compounds. nih.gov |

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization as Building Blocks for Complex Molecular Architectures

The inherent reactivity of the phenolic hydroxyl group and the potential for substitution reactions on the aromatic rings make 2-(4-bromophenoxy)phenol an excellent starting point for the synthesis of more complex molecules. Researchers have utilized it and its derivatives as precursors for creating larger, multi-functional compounds with specific applications.

For instance, the core structure of this compound can be elaborated into more complex acetamide (B32628) derivatives. One such example is N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, which has been synthesized and characterized through various spectroscopic techniques and X-ray diffraction. researchgate.netresearchgate.net In this synthesis, the phenolic oxygen of a 4-bromophenol (B116583) derivative acts as a nucleophile to form the ether linkage, demonstrating the utility of the phenoxy scaffold in building larger systems. researchgate.net The resulting molecule possesses multiple hydrogen bonding sites which stabilize its crystal structure. researchgate.netresearchgate.net

Furthermore, derivatives like 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, a Schiff base, have been used to create metal complexes with transition metals such as Zinc, Copper, Nickel, and Cobalt. researchgate.net These coordination compounds represent a significant increase in molecular complexity and have applications in catalysis and bioinorganic chemistry. researchgate.net The ability to form such stable complexes highlights the role of the bromophenoxy phenol (B47542) scaffold as a robust ligand framework for constructing intricate molecular architectures.

Crystal Engineering Strategies for Tailored Solid-State Materials

Crystal engineering is the field focused on the design and synthesis of new crystalline solids by understanding and controlling intermolecular interactions. ul.ie The molecular structure of this compound, with its hydrogen-bond-donating hydroxyl group and halogen-bond-donating bromine atom, makes it an ideal candidate for crystal engineering strategies aimed at producing solid-state materials with specific, predictable structures and properties. These strategies rely on the predictable nature of non-covalent interactions, known as supramolecular synthons, to guide the self-assembly of molecules into desired crystalline arrangements. innovareacademics.in

Design and Synthesis of Ionic Cocrystals with Phenolic Moieties

A key strategy in modern crystal engineering is the formation of multi-component crystals, such as cocrystals. ul.ie Cocrystals are single-phase crystalline materials composed of two or more different compounds in a stoichiometric ratio. ul.ie A specialized class of these are ionic cocrystals (ICCs), which contain at least one salt component and are primarily held together by charge-assisted hydrogen bonds. ul.ienih.gov

Phenolic compounds are particularly well-suited for forming ICCs. nih.gov The process typically involves reacting a phenol with a base to generate a phenolate (B1203915) anion. This anion then co-crystallizes with the neutral phenol and a counter-ion (cation) to form a stable, three-component ionic cocrystal. nih.gov While research has not explicitly detailed an ICC of this compound, the principles have been demonstrated with a variety of other phenolic compounds, as shown in the table below.

| Phenolic Coformer | Base Used | Resulting Cation | Resulting ICC Structure |

|---|---|---|---|

| Phenol | Tetramethylammonium hydroxide (B78521) | Tetramethylammonium (TMA) | (TMA)·(Phenolate)·3(Phenol) |

| Resorcinol | Tetraethylammonium hydroxide | Tetraethylammonium (TEA) | (TEA)·(Resorcinolate)·(Resorcinol) |

| Phloroglucinol | Tetrapropylammonium hydroxide | Tetrapropylammonium (TPA) | (TPA)·(Phloroglucinolate)·(Phloroglucinol)·H₂O |

| 4-Methoxyphenol | Tetrabutylammonium hydroxide | Tetrabutylammonium (TBA) | (TBA)·(4-Methoxyphenolate)·(4-Methoxyphenol) |

| 4-Isopropylphenol | Tetramethylammonium hydroxide | Tetramethylammonium (TMA) | (TMA)·(4-Isopropylphenolate)·(4-Isopropylphenol) |

This interactive table summarizes the composition of several ionic cocrystals formed from various phenolic coformers, illustrating a versatile strategy applicable to compounds like this compound. Data sourced from a study on phenol-phenolate ICCs. nih.gov

Exploitation of Supramolecular Synthons (e.g., Phenol–Phenolate Heterosynthon)

The reliability of crystal engineering stems from the use of robust supramolecular synthons—structural units within supermolecules formed by known and repeatable intermolecular interactions. ul.ie In the context of the ionic cocrystals described above, the key interaction is the phenol–phenolate heterosynthon (PhOH···PhO⁻) . nih.gov

This is a powerful, charge-assisted hydrogen bond formed between the hydroxyl group of a neutral phenol molecule and the oxygen of a deprotonated phenolate anion. nih.gov Computational studies have revealed that this interaction is significantly stronger and more energetically favorable than the hydrogen bonds between two neutral phenol molecules. nih.gov This robustness makes the phenol-phenolate heterosynthon a highly reliable tool for directing the assembly of phenolic compounds into predictable crystalline architectures. nih.gov

| Interaction Type | Calculated Interaction Energy (kJ/mol) | Significance |

|---|---|---|

| Phenol–Phenolate (PhOH···PhO⁻) | -111.3 | Strong, charge-assisted hydrogen bond |

| Phenol–Phenol (PhOH···PhOH) | -36.4 | Standard, neutral hydrogen bond |

This interactive table compares the calculated interaction energies of the phenol-phenolate heterosynthon with the neutral phenol-phenol homosynthon, highlighting the enhanced stability of the charge-assisted interaction. Data sourced from CrystalExplorer calculations. nih.gov

Formation of Hexagonal Network Structures and Channel Architectures

The directional nature of non-covalent interactions, including hydrogen and halogen bonds, can be exploited to guide molecular building blocks into highly ordered, porous superstructures. A common and desirable motif in crystal engineering is the formation of hexagonal networks, which can create one-dimensional channels within the crystal lattice. These channels can be used to host guest molecules, leading to applications in separation, storage, and sensing.

While not yet documented specifically for this compound, related aromatic building blocks have been shown to form these architectures. For example, triphenyltriazine-based linkers have been used to construct metal-organic frameworks (MOFs) that exhibit a hexagonal honeycomb network with well-defined 1D channels. researchgate.net The formation of such ordered structures depends on the geometric arrangement of interaction sites on the molecular components. The specific angles between the functional groups on this compound could similarly be used to program its self-assembly into predictable network structures.

Development of Organic Light-Emitting Devices (OLEDs) and Related Optoelectronic Materials

The diaryl ether framework is a common structural motif in materials designed for optoelectronic applications. Derivatives of bromophenoxy phenols have been identified as useful components in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

Specifically, 3-(4-bromophenoxy)phenol, a positional isomer of the title compound, has been synthesized and used as a component in an OLED. mdpi.com Such compounds can serve as host materials in the emissive layer of an OLED. In this role, they form a solid matrix for a phosphorescent or fluorescent emitter (dopant). The host material facilitates charge transport and, crucially, must have a high triplet state energy to efficiently transfer energy to the emitter, leading to light production. mdpi.compreprints.org The wide bandgap and high triplet energy levels of many benzophenone (B1666685) and diaryl ether derivatives make them suitable for this purpose, particularly as hosts for phosphorescent emitters that enable OLEDs to achieve very high quantum efficiencies. mdpi.compreprints.org The presence of the bromo-phenyl group can also influence the electronic properties and intersystem crossing rates, which are critical parameters in OLED material performance. mdpi.com

The development of such materials is an active area of research, with the goal of creating more efficient, stable, and color-pure OLEDs for displays and solid-state lighting. acs.org

Coordination Chemistry of 2 4 Bromophenoxy Phenol Ligands and Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from 2-(4-bromophenoxy)phenol typically involves the reaction of a suitable ligand derivative with a metal salt in an appropriate solvent. A notable example is the synthesis of a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197), a derivative of this compound. mdpi.com

The ligand itself, 2-(4-bromophenoxy)acetohydrazide, can be synthesized from p-bromophenol. The process involves a reaction with methyl chloroacetate, followed by a reaction with hydrazine (B178648) hydrate (B1144303) in methanol. mdpi.com The subsequent complexation with nickel(II) chloride in isopropanol (B130326) yields a light green precipitate of the coordination compound, [NiCl₂L(2-PrOH)]n, where L represents 2-(4-bromophenoxy)acetohydrazide. mdpi.com This complex is reported to be stable and non-hygroscopic. mdpi.com

Characterization of these metal complexes involves a suite of analytical techniques. Elemental analysis is used to determine the molar ratio of the metal to the ligand, which in the case of the nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide, was found to be 1:1. mdpi.com Molar conductance measurements in solvents like dimethylformamide (DMF) can indicate whether the complex is an electrolyte. For the aforementioned nickel complex, the low molar conductance value suggests it is a non-electrolyte, meaning the chloride ions are coordinated to the metal center and not present as free ions in solution. mdpi.com Thermogravimetric analysis (TGA) provides information about the thermal stability of the complex and the presence of solvent molecules in the coordination sphere. mdpi.comresearchgate.net

Schiff base derivatives of this compound are also synthesized and complexed with various transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net These syntheses are often carried out via refluxing the Schiff base ligand with the corresponding metal acetate (B1210297) in a solvent like methanol. researchgate.netresearchgate.net The resulting complexes are characterized by their melting points and solubility in various organic solvents. researchgate.netresearchgate.net

Ligand Binding Modes and Coordination Geometries

Ligands derived from this compound can exhibit various binding modes, largely dependent on the nature of the functional groups introduced to the parent scaffold. The term "ligand" in coordination chemistry refers to an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org

In the case of 2-(4-bromophenoxy)acetohydrazide, it acts as a bidentate ligand. mdpi.com This means it coordinates to the metal center through two donor atoms. Specifically, it binds to the nickel(II) ion through the carbonyl oxygen atom and the nitrogen atom of the amine group. mdpi.com This mode of coordination is common for hydrazide-based ligands and leads to the formation of a stable five-membered chelate ring. The formation of such chelate rings often enhances the stability of the complex, an observation known as the chelate effect. wikipedia.orgacs.org

The coordination geometry around the metal center is a crucial aspect of the complex's structure. For the polymeric nickel(II) complex, [NiCl₂L(2-PrOH)]n, the nickel atom is six-coordinated, resulting in a distorted octahedral geometry. mdpi.com This geometry is achieved by the bidentate coordination of the 2-(4-bromophenoxy)acetohydrazide ligand, coordination of an isopropanol molecule, and bridging chloride atoms that link the nickel centers. mdpi.com

For Schiff base derivatives, such as those formed from the condensation of an aldehyde with an amine, bidentate coordination through a phenolic oxygen and an imine nitrogen (ON binding mode) is frequently observed. researchgate.netnih.gov This chelation can lead to various coordination geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov

| Ligand Derivative | Metal Ion | Binding Mode | Coordination Geometry |

| 2-(4-Bromophenoxy)acetohydrazide | Ni(II) | Bidentate (O, N) | Distorted Octahedral |

| Schiff Base Derivatives | Cu(II), Ni(II), Co(II), Zn(II) | Bidentate (O, N) | Varies (e.g., Octahedral, Square Planar) |

Role of Bromine and Phenoxy Moieties in Metal Chelation and Complex Stability

The phenoxy moiety is integral to the ligand's ability to chelate. In many derivatives, such as Schiff bases, the phenolic hydroxyl group can be deprotonated, and the resulting phenolate (B1203915) oxygen acts as a primary donor atom, forming a strong covalent bond with the metal center. nih.gov The ether oxygen of the phenoxy group is generally not involved in coordination.

The bromine atom, located on the phenoxy ring, primarily exerts an electronic effect. As a halogen, bromine is an electron-withdrawing group. nih.gov This electronic influence can affect the acidity of other functional groups on the ligand, such as a phenolic hydroxyl, potentially facilitating its deprotonation and subsequent coordination to a metal ion. nih.gov The presence of the bromine atom can also influence the lipophilicity of the ligand and its metal complexes.

Furthermore, the bromine atom can participate in non-covalent interactions, such as halogen bonding. nih.govresearchgate.net Halogen bonding is an interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov While not a primary coordination bond, such interactions can play a crucial role in the solid-state packing of the metal complexes, influencing their crystal structures and potentially leading to the formation of supramolecular architectures. researchgate.net The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) can sometimes be observed in the mass spectra of these complexes, presenting as characteristic twin molecular ion peaks. nih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The interaction between the ligand and the metal ion in these complexes is elucidated through various spectroscopic and structural techniques.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of ligands to metal ions. Changes in the vibrational frequencies of the ligand's functional groups upon complexation provide direct evidence of their involvement in bonding.

For the 2-(4-bromophenoxy)acetohydrazide ligand, the IR spectrum shows characteristic bands for the ν(C=O) (carbonyl stretch) and the NH₂ group vibrations. mdpi.com Upon coordination to Ni(II), the ν(C=O) band shifts to a lower frequency by approximately 45 cm⁻¹. mdpi.com This shift is indicative of the coordination of the carbonyl oxygen atom to the metal center, which weakens the C=O double bond. The appearance of new bands in the far-IR region of the complex's spectrum, specifically at 504 cm⁻¹ and 424 cm⁻¹, are assigned to the ν(Ni-O) and ν(Ni-N) stretching vibrations, respectively. mdpi.com These new bands provide direct evidence for the formation of bonds between the nickel ion and the oxygen and nitrogen donor atoms of the ligand. mdpi.comresearchgate.net

Similarly, for Schiff base complexes, the disappearance of the phenolic ν(O-H) band and shifts in the ν(C=N) (imine stretch) band upon complexation confirm the coordination through the deprotonated phenolic oxygen and the imine nitrogen. orientjchem.org

The X-ray diffraction study of the [NiCl₂L(2-PrOH)]n complex confirmed its polymeric structure. mdpi.com The analysis revealed that the Ni(II) atom is in a distorted octahedral environment. The Ni-O bond lengths are 2.036(5) Å (for the isopropanol oxygen) and 2.065(4) Å (for the carbonyl oxygen). mdpi.com The Ni-Cl bond lengths vary from 2.374(2) Å to 2.463(2) Å. mdpi.com The bond angles around the nickel center deviate from the ideal 90° and 180° of a perfect octahedron, confirming the distorted nature of the coordination polyhedron. mdpi.com The study also showed that two of the chloride atoms act as bridges between adjacent nickel atoms, leading to the formation of a polymeric chain. mdpi.com

X-ray diffraction studies on other metal complexes with related ligands have also been used to confirm their coordination geometries, such as distorted trigonal bipyramidal or octahedral structures. researchgate.netbohrium.com

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to metal |

| Appearance of new ν(M-O) and ν(M-N) bands | Formation of metal-oxygen and metal-nitrogen bonds | |

| X-ray Diffraction | Determination of bond lengths and angles | Confirms coordination geometry (e.g., distorted octahedron) |

| Observation of bridging atoms | Elucidates the formation of polymeric structures |

Design of Coordination Polymers and Extended Structures

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands that act as linkers. The design of these materials is of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.

The nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide, [NiCl₂L(2-PrOH)]n, is a prime example of a coordination polymer derived from a this compound derivative. mdpi.com In this structure, the 2-(4-bromophenoxy)acetohydrazide ligand and the isopropanol molecule cap the nickel center, while the chloride ions act as bridging ligands. mdpi.com These bridging chlorides link the [NiL(2-PrOH)Cl]⁺ units into an infinite one-dimensional polymeric chain. mdpi.com The ability of the chloride ions to bridge two metal centers is key to the formation of this extended structure.

The design principles for such coordination polymers involve the careful selection of both the metal ion and the organic ligand. The coordination preferences of the metal ion (e.g., its desired coordination number and geometry) and the functionality of the ligand (e.g., the number and location of its donor atoms) dictate the final structure of the polymer. In this case, the bidentate nature of the hydrazide ligand and the ability of the chloride to act as a bridging ligand lead to the formation of the 1D chain. mdpi.com The bulky 4-bromophenoxy group on the ligand likely influences the packing of these polymer chains in the solid state.

Organic Transformations and Reactivity Profiles

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group that significantly influences the reactivity of the molecule. It activates the attached phenyl ring towards electrophilic substitution and can itself participate in reactions such as etherification and esterification.

Etherification and Alkylation Reactions

The acidic nature of the phenolic hydroxyl group allows for its conversion into a phenoxide ion upon treatment with a base. This nucleophilic phenoxide can then react with alkyl halides or other electrophiles to form ethers. For instance, the reaction of a substituted phenol (B47542) with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate leads to the formation of the corresponding ether. Microwave-assisted etherification has also been reported as an efficient method for the O-alkylation of phenols. koreascience.krkoreascience.kr

The choice of base and reaction conditions is crucial to prevent side reactions. While potassium carbonate can afford good yields, stronger bases like sodium hydroxide (B78521) might lead to saponification byproducts in certain cases. The acidity of the phenol plays a role in the reaction's feasibility; for example, 4-bromophenol (B116583) is more acidic and less sterically hindered than phenols like 2,6-di-tert-butyl-4-methylphenol, making its etherification more facile. koreascience.kr

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.combdu.ac.in This high reactivity is due to the electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.combdu.ac.in

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid catalyst, to yield brominated products. byjus.comchemguide.co.uk The reaction with bromine water typically leads to the formation of a polybrominated precipitate, such as 2,4,6-tribromophenol (B41969). byjus.comchemguide.co.uk To achieve mono-substitution, less polar solvents and controlled conditions are necessary. mlsu.ac.in

Nitration: Treatment of phenols with dilute nitric acid results in a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in The use of concentrated nitric acid can lead to the formation of polysubstituted products like picric acid. byjus.combdu.ac.in

Sulfonation: The reaction of phenols with sulfuric acid can yield either the ortho- or para-hydroxy benzene (B151609) sulfonic acid, depending on the reaction temperature. mlsu.ac.in

Friedel-Crafts Reactions: While phenol itself can undergo Friedel-Crafts alkylation, the reaction can be complex. mlsu.ac.in The hydroxyl group can also direct other electrophilic substitutions, such as those involved in the synthesis of more complex phenolic structures. acs.org

Reactivity of the Bromine Substituent

The bromine atom attached to the phenoxy ring provides a handle for various synthetic modifications, most notably through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as 2-(4-Bromophenoxy)phenol, are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. libretexts.orgchemistrysteps.com However, under specific conditions, the bromine atom can be displaced by a nucleophile. This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orgchemistrysteps.com The presence of electron-withdrawing groups ortho or para to the halogen facilitates this reaction by stabilizing the negative charge of the intermediate. chemistrysteps.compressbooks.pub

Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-C Bond Formation

The bromine substituent is an excellent participant in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple aryl halides with arylboronic acids.

For example, various 2-(4-bromophenoxy)quinolin-3-carbaldehydes have been successfully coupled with different boronic acids using a palladium catalyst like [(dppf)PdCl₂] and a base such as cesium carbonate to synthesize a series of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes. nih.gov The choice of ligand on the palladium catalyst can be critical for the selectivity of the reaction, especially in molecules with multiple reactive sites. rsc.orgacs.org These reactions are versatile and can tolerate a wide range of functional groups. researchgate.net

| Aryl Halide Substrate | Coupling Partner | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | [(dppf)PdCl₂]/Cs₂CO₃ | Water/1,4-dioxane | 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes | Good | nih.gov |

| 4-bromophenyl triflate | Phenylmagnesium bromide | PdCl₂(dppp) | Not specified | 4-bromobiphenyl | 97% | acs.org |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Not specified | Not specified | Imine derivatives | 58-72% | researchgate.net |

Cleavage Reactions of the Ether Linkage

The diaryl ether bond in this compound is generally stable but can be cleaved under harsh conditions. Acid-catalyzed cleavage of ethers is a common method. masterorganicchemistry.com When a phenyl ether is treated with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen is protonated, making it a better leaving group. masterorganicchemistry.compearson.com

The subsequent nucleophilic attack by the halide ion typically occurs at the less sterically hindered or more electrophilic carbon. In the case of an aryl alkyl ether, cleavage results in a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.orglibretexts.org While diaryl ethers are generally more resistant to cleavage than alkyl ethers, reactions can be forced under vigorous conditions. libretexts.org For instance, cleavage of a phenoxy ether bond under acidic conditions (e.g., HBr in acetic acid) can yield a phenol and a derivative of the other aromatic ring.

Mechanisms of Key Transformations (e.g., Oxidative Cyclization, Condensation Reactions)

The reactivity of this compound is characterized by several key transformations, primarily involving oxidative cyclization and condensation reactions. These reactions are mechanistically complex and are often influenced by factors such as the presence of catalysts, reaction temperature, and the nature of the reactants. This section provides a detailed examination of the mechanisms governing these transformations, drawing upon established principles from related phenolic compounds.

Oxidative Cyclization

Intramolecular oxidative cyclization of this compound is a significant pathway that can lead to the formation of brominated dibenzo-p-dioxins. This transformation is of considerable interest due to the environmental relevance of the resulting products. The mechanism is generally understood to proceed through a radical-mediated pathway, particularly in gas-phase or high-temperature conditions.

The initial and critical step in this process is the formation of a phenoxy radical. This can occur through the homolytic cleavage of the hydroxyl group's O-H bond. The presence of a bromine atom on one of the phenyl rings can influence the electronic properties and subsequent reactivity of the radical intermediate.

Once the 2-(4-bromophenoxy)phenoxy radical is formed, it can undergo an intramolecular cyclization. This involves the attack of the oxygen radical onto the adjacent brominated phenyl ring. The position of the attack can vary, but a key pathway involves the displacement of the bromine atom, leading to the formation of a dibenzo-p-dioxin (B167043) structure. This process is analogous to the well-studied formation of polychlorinated dibenzo-p-dioxins (PCDDs) from chlorophenols. researchgate.net

The formation of brominated dioxins from bromophenol precursors has been observed in various studies, supporting the plausibility of this pathway for this compound. researchgate.net The cyclization is often facilitated by thermal conditions or the presence of a catalyst that can promote radical formation.

A proposed mechanistic sequence for the intramolecular oxidative cyclization is as follows:

Initiation: Formation of the 2-(4-bromophenoxy)phenoxy radical.

Propagation: Intramolecular attack of the oxygen radical on the brominated ring.

Termination/Product Formation: Elimination of a bromine radical to form the stable dibenzo-p-dioxin ring system.

The table below summarizes key aspects of analogous oxidative cyclization reactions leading to dioxin formation.

| Precursor | Reaction Conditions | Key Intermediates | Product Type | Reference |

| 2-Chlorophenol | High Temperature/Pyrolysis | 2-Chlorophenoxy radical | PCDD | researchgate.net |

| 2-Bromophenol (B46759) | High Temperature/Pyrolysis | 2-Bromophenoxy radical | PBDD | researchgate.net |

| 2,4,6-Tribromophenol | Bromoperoxidase enzyme | Tribromophenoxy radical | Brominated Dioxins | diva-portal.org |

Condensation Reactions

This compound can also participate in intermolecular condensation reactions. These reactions typically involve the coupling of two or more molecules to form a larger structural unit and are often catalyzed. A prominent example of such a reaction is the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a nucleophile, such as a phenol. researchgate.net In the context of this compound, which contains both a phenolic hydroxyl group and an aryl bromide, it can potentially undergo self-condensation or react with other phenolic compounds.

The mechanism of the Ullmann condensation generally involves the following steps:

Formation of a Copper Phenoxide: The phenolic hydroxyl group reacts with a copper(I) catalyst in the presence of a base to form a copper phenoxide intermediate.

Oxidative Addition: The aryl bromide moiety of another molecule of this compound (or a different aryl halide) undergoes oxidative addition to the copper center.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the copper(I) catalyst.

The reaction conditions for Ullmann condensations often require high temperatures and a polar aprotic solvent. The table below provides illustrative conditions for Ullmann-type condensation reactions involving phenols and aryl halides.

| Aryl Halide | Phenol | Catalyst System | Solvent | Temperature (°C) | Product | Reference |

| o-Chlorobenzoic acid | p-Chlorophenol | Cu/CuI/Pyridine | Water | Reflux | 2-Carboxy-4'-chlorodiphenyl ether | researchgate.net |

| Picryl chloride | Various hindered phenols | Base | Not specified | Not specified | Hindered diphenyl ethers | cdnsciencepub.com |

| 4-Fluoro benzaldehyde | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | Reflux | 4,4'-Oxydibenzaldehyde | acs.org |

Beyond Ullmann-type reactions, phenols can undergo condensation with other electrophilic partners. For instance, the reaction of phenols with aldehydes or ketones can lead to the formation of various condensation products, often under acidic or basic catalysis. While specific studies on this compound in such reactions are limited, the principles of electrophilic aromatic substitution on the activated phenol ring would likely govern the reaction mechanism.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromophenoxy)phenol?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-(4-bromophenoxy)-N-methylacetamide (a structurally related compound) is synthesized by reacting 4-bromophenol with chloroacetyl chloride to form an intermediate, followed by reaction with methylamine . Key parameters include:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | 4-bromophenol, chloroacetyl chloride, base (e.g., NaOH) | Formation of 2-(4-bromophenoxy)acetyl chloride | ~65-75% |

| 2 | Methylamine in anhydrous solvent (e.g., THF) | Amide bond formation | ~70-80% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products. Optimization may require adjusting stoichiometry, temperature (often 0–25°C), and reaction time (4–12 hours) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the aromatic rings and hydroxyl groups (δ 6.5–7.5 ppm for aromatic protons; δ 5.0–5.5 ppm for phenolic -OH).

- ¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at C-4) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₉BrO₂).

- Infrared Spectroscopy (FT-IR): Detects phenolic -OH stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and bond angles using tools like SHELXT for space-group determination .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly nucleophilic substitutions?

Methodological Answer: Mechanistic studies require kinetic and computational analysis:

- Kinetic Monitoring: Track reaction progress via HPLC or UV-Vis spectroscopy under varying conditions (e.g., temperature, solvent polarity). For example, bromine substitution by amines in polar aprotic solvents (DMF, DMSO) follows second-order kinetics .

- Density Functional Theory (DFT): Model transition states to predict regioselectivity. The para-bromine group directs electrophilic attacks to the ortho position due to its electron-withdrawing effect .

- Isotopic Labeling: Use deuterated solvents or ¹⁸O-labeled reagents to trace proton transfer pathways in hydroxylation reactions .

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity Issues: Validate compound purity via HPLC (>95%) and control for residual solvents .

- Assay Conditions: Standardize protocols (e.g., pH, temperature, cell lines) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .

- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 2-(4-fluorophenoxy)phenol) to isolate the bromine effect. Tabulate results:

| Derivative | Substituent | IC₅₀ (Enzyme X) | MIC (E. coli) |

|---|---|---|---|

| This compound | Br | 12 µM | 64 µg/mL |

| 2-(4-Chlorophenoxy)phenol | Cl | 18 µM | 128 µg/mL |

| Parent phenol | H | >100 µM | >512 µg/mL |

This table highlights bromine’s role in enhancing activity .

Q. What strategies are recommended for exploring the material science applications of this compound?

Methodological Answer: Focus on its role as a precursor or dopant:

- Polymer Modification: Incorporate into epoxy resins via phenolic-OH crosslinking. Test thermostability via TGA (decomposition >250°C) and mechanical strength using tensile testing .

- Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and study their catalytic activity in oxidation reactions. Characterize via X-ray absorption spectroscopy (XAS) .

- Surface Functionalization: Graft onto silica nanoparticles (e.g., via silane coupling) for sensor applications. Confirm surface attachment using XPS and BET surface area analysis .

Q. How can computational tools predict the environmental fate and toxicity of this compound?

Methodological Answer:

- QSAR Models: Use software like EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation (log Kow). For this compound, log Kow ≈ 3.2 suggests moderate hydrophobicity .

- Molecular Docking: Simulate interactions with environmental receptors (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- Ecotoxicity Assays: Validate predictions using Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。